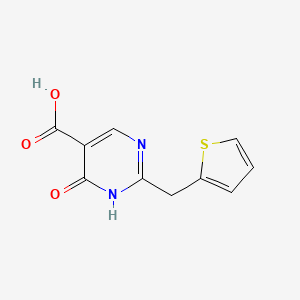
6-Oxo-2-(thiophen-2-ylmethyl)-1,6-dihydropyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxo-2-(thiophen-2-ylmethyl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(thiophen-2-ylmethyl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of thiophene-2-carbaldehyde with urea and malonic acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring.
Condensation Reaction: Thiophene-2-carbaldehyde is reacted with urea and malonic acid in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide.
Cyclization: The intermediate formed undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
6-Oxo-2-(thiophen-2-ylmethyl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
6-Oxo-2-(thiophen-2-ylmethyl)-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its electronic properties and potential use in organic semiconductors.
作用機序
The mechanism of action of 6-Oxo-2-(thiophen-2-ylmethyl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Thiouracil: Another thiophene-containing pyrimidine derivative.
6-Methyl-2-thiouracil: Similar structure with a methyl group substitution.
6-Propyl-2-thiouracil: Similar structure with a propyl group substitution.
Uniqueness
6-Oxo-2-(thiophen-2-ylmethyl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a pyrimidine core makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C10H8N2O3S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC名 |
6-oxo-2-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-9-7(10(14)15)5-11-8(12-9)4-6-2-1-3-16-6/h1-3,5H,4H2,(H,14,15)(H,11,12,13) |
InChIキー |
BBHXWOGELYFRTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CC2=NC=C(C(=O)N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


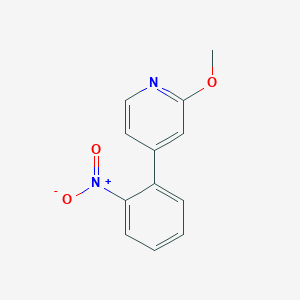
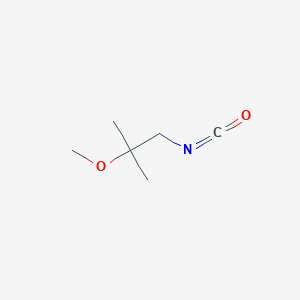
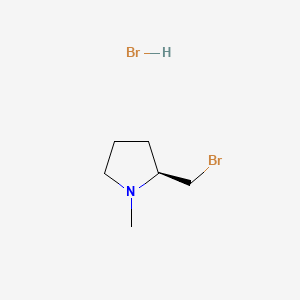
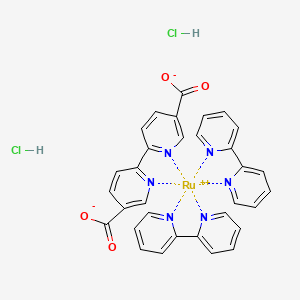
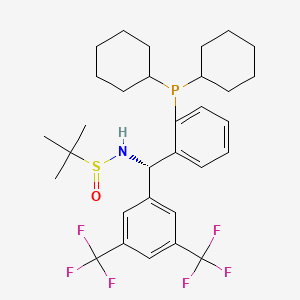
![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
![3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)
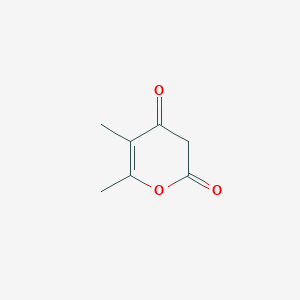
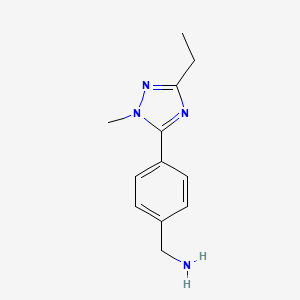
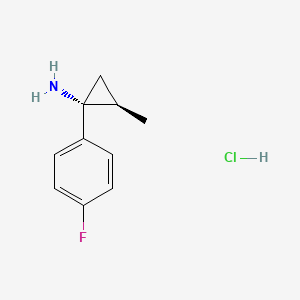

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
